molecular formula C12H19NO8 B609250 m-PEG3-succinimidyl carbonate CAS No. 477775-77-2

m-PEG3-succinimidyl carbonate

Cat. No. B609250
M. Wt: 305.28
InChI Key: JCUAHGNZBWSEIM-UHFFFAOYSA-N
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Description

M-PEG3-succinimidyl carbonate is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .


Synthesis Analysis

M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG3-succinimidyl carbonate is 305.28 . Its molecular formula is C12H19NO8 . The SMILES representation is COCCOCCOCCOC(ON1C(CCC1=O)=O)=O .


Chemical Reactions Analysis

M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Scientific Research Applications

  • Coupling to lysine to form a branched structure for increased molecular weight. Results Summary: The use of m-PEG3-succinimidyl carbonate has led to the development of pegylated interferons with enhanced plasma half-life and reduced toxicity .
  • Surface modification of nanoparticles for improved biocompatibility. Results Summary: The resulting bioconjugates exhibit improved pharmacokinetic profiles and enhanced targeting ability .
  • Formation of stable coatings to reduce immune response. Results Summary: Enhanced imaging capabilities with reduced toxicity and immune response .
  • Manipulation of length and functionality for desired properties. Results Summary: PEG scaffolds have shown to be biocompatible and versatile, aiding in tissue regeneration .
  • Alteration of biodistribution and renal filtration of polypeptides. Results Summary: Pegylation has resulted in therapeutic proteins with increased efficacy and stability .
  • Functionalization with ligands to target overexpressed receptors on cancer cells. Results Summary: Targeted drug delivery systems using m-PEG3-succinimidyl carbonate have shown to reduce tumor viability and extend survival in animal models .
  • Use of m-PEG3-succinimidyl carbonate to attach PEG chains to specific amino acid residues. Results Summary: Pegylated antibodies have shown reduced recognition by the immune system, leading to a lower risk of antibody-related adverse reactions .
  • Enhancement of the pharmacokinetic properties of enzymes for better therapeutic outcomes. Results Summary: Enzymes modified with m-PEG3-succinimidyl carbonate maintain their activity longer and are less likely to provoke an immune response .
  • Use of PEGylation to improve the purification process by increasing protein solubility. Results Summary: PEGylated proteins exhibit enhanced detection sensitivity and purity, which is crucial for proteomic studies .
  • Use of m-PEG3-succinimidyl carbonate for targeted delivery of nanocarriers. Results Summary: Nanoparticles functionalized with PEG have shown increased stability and targeted delivery efficiency .
  • Modification of non-viral gene delivery systems to enhance their transfection efficiency. Results Summary: Gene therapy vectors modified with m-PEG3-succinimidyl carbonate have demonstrated improved delivery to target cells and reduced immunogenicity .
  • Use of m-PEG3-succinimidyl carbonate to modify drugs for treating neurological disorders. Results Summary: Drugs modified with PEG have shown potential in providing neuroprotection and improving drug delivery to the brain .
  • Conjugation to peptides to improve their stability against enzymatic degradation. Results Summary: Modified drugs show improved pharmacokinetics and bioavailability in the central nervous system .
  • Use in the formulation of contact lenses for sustained drug release. Results Summary: Enhanced drug delivery to the eye with prolonged therapeutic effects .
  • Improvement of the safety profile of medications used in animals. Results Summary: Animals treated with PEGylated drugs exhibit better therapeutic outcomes with fewer side effects .
  • Enhancement of the skin penetration of active ingredients. Results Summary: Improved skin texture and efficacy of cosmetic products .
  • Use in mass spectrometry for improved signal and analysis. Results Summary: Increased sensitivity and accuracy in the detection of biomolecules .
  • Use in the formulation of materials for pollutant adsorption and degradation. Results Summary: Enhanced performance of environmental monitoring systems and remediation processes .

Safety And Hazards

In the event of a fire involving m-PEG3-succinimidyl carbonate, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of m-PEG3-succinimidyl carbonate in the synthesis of PROTACs . They also discuss the mechanism of action of PROTACs . One paper discusses the synthesis of a new mPEG-carbonylimidazolium iodide, which can be used for the conjugation of NH2 group by means of urethane linkages .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAHGNZBWSEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-succinimidyl carbonate

Synthesis routes and methods

Procedure details

Triethylene glycol monomethyl ether (1.0 g, 6.1 mmol) and N,N′-disuccinimidyl carbonate (1.87 g, 7.3 mmol) were dissolved in acetonitrile (10 mL). Then triethylamine (1.3 mL, 9.15 mmol) was added and the reaction stirred overnight at room temperature. Crude reaction was evaporated to dryness, dissolved in sat. NaHCO3 (50 mL), washed ethyl acetate (2×50 mL), dried MgSO4, and evaporated to dryness. Column chromatography (Silica, ethyl acetate) afforded 1 a clear oil (0.367 g, 20% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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m-PEG3-succinimidyl carbonate
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